7-Chloro-1-(2-(methoxyphenyl)ethenyl)-5-phenyl-(1,2,4)triazolo(4,3-a)quinazoline
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Overview
Description
7-Chloro-1-(2-(methoxyphenyl)ethenyl)-5-phenyl-(1,2,4)triazolo(4,3-a)quinazoline is a heterocyclic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the triazole and quinazoline rings in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of 7-Chloro-1-(2-(methoxyphenyl)ethenyl)-5-phenyl-(1,2,4)triazolo(4,3-a)quinazoline involves several stepsThe reaction conditions typically involve the use of solvents like ethanol or methanol and catalysts such as acetic acid .
Industrial production methods may involve optimizing these synthetic routes to increase yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for pharmaceutical applications.
Chemical Reactions Analysis
7-Chloro-1-(2-(methoxyphenyl)ethenyl)-5-phenyl-(1,2,4)triazolo(4,3-a)quinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced triazoloquinazoline derivatives.
Scientific Research Applications
7-Chloro-1-(2-(methoxyphenyl)ethenyl)-5-phenyl-(1,2,4)triazolo(4,3-a)quinazoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits various biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It has potential therapeutic applications in the treatment of diseases such as cancer, bacterial infections, and neurological disorders.
Mechanism of Action
The mechanism of action of 7-Chloro-1-(2-(methoxyphenyl)ethenyl)-5-phenyl-(1,2,4)triazolo(4,3-a)quinazoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Similar compounds to 7-Chloro-1-(2-(methoxyphenyl)ethenyl)-5-phenyl-(1,2,4)triazolo(4,3-a)quinazoline include other triazoloquinazolines and quinazoline derivatives. These compounds share similar structural features but may differ in their biological activities and therapeutic applications. For example:
Quinoxaline derivatives: Known for their antimicrobial and anticancer properties.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds are potent inhibitors of cyclin-dependent kinases and have shown promise in cancer therapy.
The uniqueness of this compound lies in its specific combination of the triazole and quinazoline rings, which imparts distinct chemical and biological properties.
Properties
CAS No. |
95858-87-0 |
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Molecular Formula |
C24H17ClN4O |
Molecular Weight |
412.9 g/mol |
IUPAC Name |
7-chloro-1-[(E)-2-(2-methoxyphenyl)ethenyl]-5-phenyl-[1,2,4]triazolo[4,3-a]quinazoline |
InChI |
InChI=1S/C24H17ClN4O/c1-30-21-10-6-5-7-16(21)11-14-22-27-28-24-26-23(17-8-3-2-4-9-17)19-15-18(25)12-13-20(19)29(22)24/h2-15H,1H3/b14-11+ |
InChI Key |
OCCDIWNARQIEKT-SDNWHVSQSA-N |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C2=NN=C3N2C4=C(C=C(C=C4)Cl)C(=N3)C5=CC=CC=C5 |
Canonical SMILES |
COC1=CC=CC=C1C=CC2=NN=C3N2C4=C(C=C(C=C4)Cl)C(=N3)C5=CC=CC=C5 |
Origin of Product |
United States |
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